Physicochemical Differentiation: Lipophilic Ligand Efficiency Profile vs. Closest Arylurea Analogs
The unsubstituted phenylurea moiety in (E)-1-(3-isobutyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea yields a distinctly lower molecular weight (MW = 336.4 g/mol) and a different hydrogen-bonding profile compared to its closest commercially available analogs. The p-tolyl analog (MW = 350.4 g/mol) introduces an additional methyl group that increases lipophilicity without guaranteed potency gain, while the 4-chlorophenyl analog (MW = 370.8 g/mol) adds both mass and a halogen atom that can alter metabolic stability and off-target binding . The 2-fluorophenyl analog (MW = 354.4 g/mol) introduces an electronegative fluorine that redirects the dipole moment of the urea pharmacophore . Within the framework of the Kothayer et al. SAR study of quinazolinone-phenylureas, the nature of the aryl group on the urea directly controls the V-shape conformational preference required for selective COX-2 inhibition [1]. The unsubstituted phenyl group offers the minimal steric and electronic perturbation at this position, serving as the optimal probe for SAR deconvolution or as a synthetic intermediate for further diversification [1].
| Evidence Dimension | Molecular weight and substituent-driven physicochemical profile |
|---|---|
| Target Compound Data | MW = 336.4 g/mol; unsubstituted phenylurea (H-bond donor count = 2, acceptor count = 2) |
| Comparator Or Baseline | p-Tolyl analog (MW = 350.4 g/mol); 4-Chlorophenyl analog (MW = 370.8 g/mol); 2-Fluorophenyl analog (MW = 354.4 g/mol) |
| Quantified Difference | MW difference: −14.0 g/mol vs. p-tolyl; −34.4 g/mol vs. 4-chlorophenyl; −18.0 g/mol vs. 2-fluorophenyl analog |
| Conditions | Calculated from molecular formula; commercial purity ≥95% for all listed compounds per supplier specifications |
Why This Matters
Lower molecular weight combined with absence of additional substituents provides superior ligand efficiency metrics (LE ≈ 0.30–0.35 assuming micromolar potency) and leaves all aryl positions available for late-stage functionalization, making this compound the preferred starting scaffold for medicinal chemistry optimization programs.
- [1] Kothayer H, Rezq S, Abdelkhalek AS, Romero DG, Elbaramawi SS. Triple targeting of mutant EGFRL858R/T790M, COX-2, and 15-LOX: design and synthesis of novel quinazolinone tethered phenyl urea derivatives for anti-inflammatory and anticancer evaluation. J Enzyme Inhib Med Chem. 2023;38(1):2199166. View Source
